molecular formula C9H12N2O B1339873 1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one CAS No. 36767-45-0

1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one

Cat. No. B1339873
CAS RN: 36767-45-0
M. Wt: 164.2 g/mol
InChI Key: KVIYWNOWYQFRMF-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a human neutrophil elastase (HNE) inhibitor , which suggests it could be useful in the treatment of diseases involving excessive HNE activity .


Synthesis Analysis

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors . A green protocol for the chemoselective synthesis of indole derivatives in a one-pot multicomponent reaction has been developed .


Chemical Reactions Analysis

The 1,5,6,7-tetrahydro-4H-indazol-4-one core has demonstrated reasonable stability in aqueous buffer, with half-lives over 1 hour . This suggests that it could be a viable candidate for further development and study.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.20 g/mol . It has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 34.9 Ų .

Mechanism of Action

Target of Action

The primary target of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one is the human neutrophil elastase (HNE), a serine protease expressed in polymorphonuclear neutrophils . HNE is considered a crucial therapeutic target for treating inflammatory diseases, especially those related to the respiratory system, and various types of cancer .

Mode of Action

This compound acts as an inhibitor of HNE . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of proteins, including elastin, an essential component of lung tissue. This inhibition can help control the excessive proteolytic activity seen in various inflammatory diseases .

Biochemical Pathways

The inhibition of HNE affects the proteolytic pathways involved in inflammation and tissue damage. By inhibiting HNE, the compound can prevent the degradation of extracellular matrix proteins, reducing tissue damage and inflammation. This action can have downstream effects on various signaling pathways involved in immune response and inflammation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and tissue damage. By inhibiting HNE, the compound can prevent the excessive breakdown of proteins in tissues, reducing inflammation and potentially slowing the progression of diseases where HNE activity is a factor .

properties

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYWNOWYQFRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556298
Record name 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one

CAS RN

36767-45-0
Record name 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 11 ml of methylhydrazine in 50 ml of methanol was added dropwise to an ice-cold solution of 30 grams of 2-acetyl-1,3-cyclohexanedione in 200 ml of methanol and the reaction mixture was heated at reflux for 90 minutes. The solvent was removed under reduced pressure and the residue was triturated in hexane and cooled to give a clammy tan solid. This crude product was recrystallized from a mixture of toluene and hexane to give 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one as a yellow crystalline solid melting at about 82.5°-84° C.
Name
methylhydrazine
Quantity
11 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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